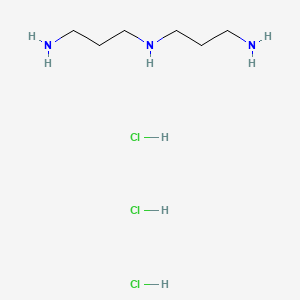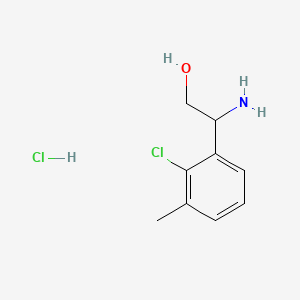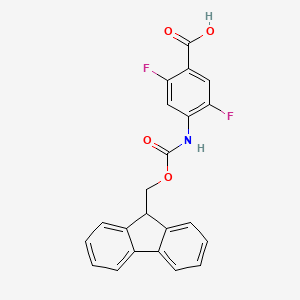
N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride: is a polyamine compound that is commonly used in various scientific and industrial applications. It is known for its ability to interact with nucleic acids and stabilize membranes, making it a valuable compound in biochemical and medical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(3-Aminopropyl)-1,3-propanediamine involves a two-step reaction process. Initially, ammonia reacts with acrylonitrile in the presence of a molecular sieve catalyst to produce N-(2-cyanoethyl)-3-aminopropionitrile. This intermediate is then subjected to catalytic hydrogenation to yield N-(3-Aminopropyl)-1,3-propanediamine .
Industrial Production Methods: The industrial production of N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with the overall yield reaching over 80% .
Chemical Reactions Analysis
Types of Reactions: N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include amine oxides, simpler amines, and substituted amines .
Scientific Research Applications
Chemistry: N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride is used as a building block in the synthesis of polyamines and other complex organic molecules .
Biology: It is used in the study of cellular processes, including cell growth, differentiation, and apoptosis. It also plays a role in stabilizing DNA and RNA structures .
Medicine: The compound is investigated for its potential therapeutic applications, including its role in modulating immune responses and its potential as an anti-cancer agent .
Industry: It is used in the production of polymers, resins, and other industrial chemicals. Its ability to bind and precipitate DNA makes it useful in the purification of DNA-binding proteins .
Mechanism of Action
N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride exerts its effects by interacting with nucleic acids and stabilizing cell membranes. It binds to DNA and RNA, enhancing their stability and protecting them from degradation. The compound also modulates various cellular activities, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Spermidine: Another polyamine with similar biological functions but different structural properties.
Tris(3-aminopropyl)amine: Used in the synthesis of macrocyclic compounds and has similar applications in metal ion detection.
(3-Aminopropyl)triethoxysilane: Used in surface functionalization and has different industrial applications.
Uniqueness: N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride is unique due to its trihydrochloride form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in biochemical and medical research applications .
Properties
CAS No. |
72864-15-4 |
|---|---|
Molecular Formula |
C6H20Cl3N3 |
Molecular Weight |
240.6 g/mol |
IUPAC Name |
N'-(3-aminopropyl)propane-1,3-diamine;trihydrochloride |
InChI |
InChI=1S/C6H17N3.3ClH/c7-3-1-5-9-6-2-4-8;;;/h9H,1-8H2;3*1H |
InChI Key |
HRKICRHARITSQS-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CNCCCN.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13579129.png)
![rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride](/img/structure/B13579138.png)



![3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide](/img/structure/B13579157.png)

![4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile](/img/structure/B13579160.png)
![1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine](/img/structure/B13579161.png)



